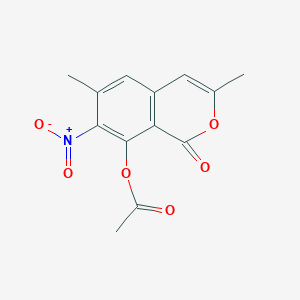
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an acetyloxy group, two methyl groups, and a nitro group attached to the benzopyran core.
Méthodes De Préparation
The synthesis of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzopyran core, followed by the introduction of the acetyloxy, methyl, and nitro groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride for acetylation, methyl iodide for methylation, and nitric acid for nitration. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or hydrogen gas, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in the fields of anti-inflammatory and antimicrobial agents.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s overall structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- can be compared with other benzopyran derivatives:
1H-2-Benzopyran-1-one: Lacks the acetyloxy, methyl, and nitro groups, resulting in different chemical and biological properties.
8-(Acetyloxy)-1H-2-Benzopyran-1-one: Similar structure but without the methyl and nitro groups, leading to variations in reactivity and biological activity.
3,6-Dimethyl-1H-2-Benzopyran-1-one: Contains methyl groups but lacks the acetyloxy and nitro groups, affecting its chemical behavior and applications.
The uniqueness of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
89586-42-5 |
|---|---|
Formule moléculaire |
C13H11NO6 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
(3,6-dimethyl-7-nitro-1-oxoisochromen-8-yl) acetate |
InChI |
InChI=1S/C13H11NO6/c1-6-4-9-5-7(2)19-13(16)10(9)12(20-8(3)15)11(6)14(17)18/h4-5H,1-3H3 |
Clé InChI |
GNABCWNAWRSWAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1[N+](=O)[O-])OC(=O)C)C(=O)OC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


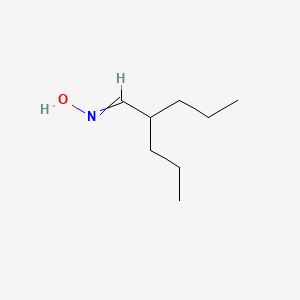
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
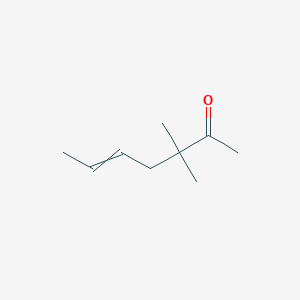
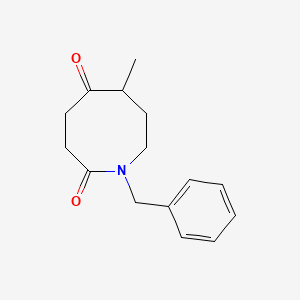
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
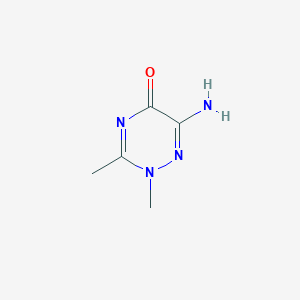

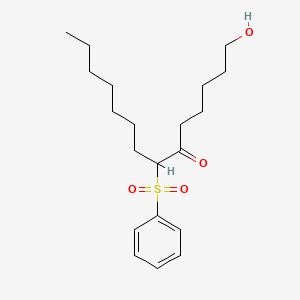
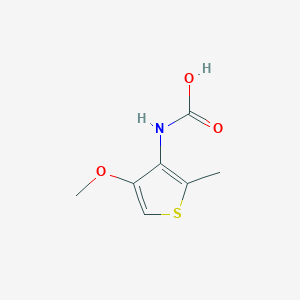
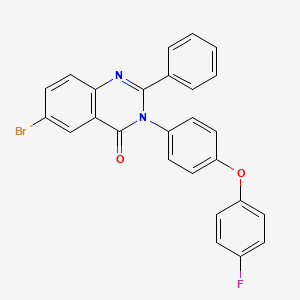
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
